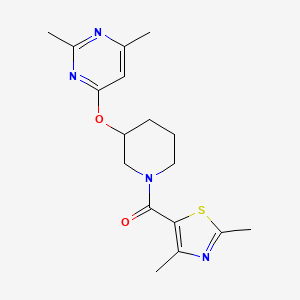![molecular formula C22H23N3O3 B2656832 3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1107708-92-8](/img/structure/B2656832.png)
3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a phenylpropanoyl group, a pyrrolidinyl group, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is a notable feature. The methoxyphenyl and phenylpropanoyl groups are aromatic rings, which may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The oxadiazole ring might participate in nucleophilic substitution reactions, while the methoxyphenyl and phenylpropanoyl groups might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Organic Electronics and Material Science
Oxadiazole derivatives have been investigated for their potential use in organic electronics, particularly as hole-blocking materials in organic light-emitting diodes (OLEDs). The study by Wang et al. (2001) demonstrates the synthesis and application of bis(1,3,4-oxadiazole) systems in fabricating LEDs, highlighting their efficiency in electron-injection/hole-blocking layers. This research signifies oxadiazoles' role in enhancing the performance and efficiency of OLEDs, contributing to advancements in display and lighting technologies (Wang et al., 2001).
Antimicrobial and Antioxidant Properties
Oxadiazole compounds have been synthesized and analyzed for their antimicrobial and antioxidant activities. Anusevičius et al. (2015) explored the antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments. These compounds exhibited moderate activity against various microorganisms and showed potential as antioxidant agents, indicating their usefulness in developing new antimicrobial and antioxidant therapies (Anusevičius et al., 2015).
Anticancer Research
The incorporation of oxadiazole rings into molecular structures has been investigated for potential anticancer applications. Zhang et al. (2005) discovered a novel apoptosis inducer through high-throughput screening, which led to the identification of a 1,2,4-oxadiazole compound showing activity against breast and colorectal cancer cell lines. This research highlights the potential of oxadiazole derivatives as anticancer agents and their role in inducing apoptosis, a key mechanism in cancer treatment (Zhang et al., 2005).
Corrosion Inhibition
Oxadiazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Bouklah et al. (2006) examined the inhibitive properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole on mild steel corrosion in sulfuric acid media. Their study demonstrates the high efficiency of oxadiazole compounds in protecting metal surfaces from corrosion, suggesting their application in industrial maintenance and preservation (Bouklah et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-12-10-17(11-13-18)21-23-22(28-24-21)19-8-5-15-25(19)20(26)14-9-16-6-3-2-4-7-16/h2-4,6-7,10-13,19H,5,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVDMCJNYDCSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

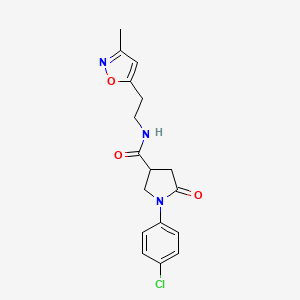
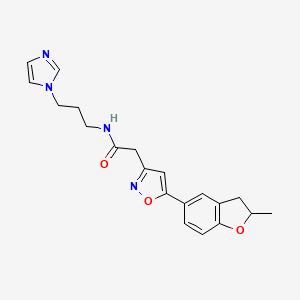
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2656751.png)
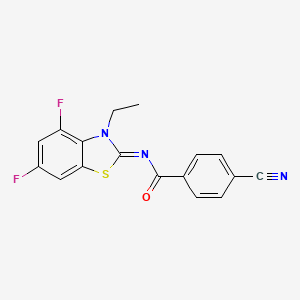

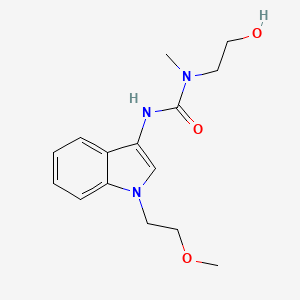

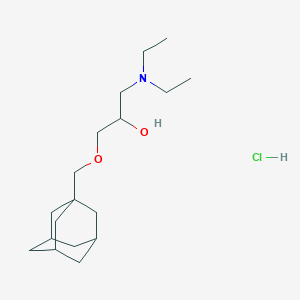
![N-(3-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2656764.png)
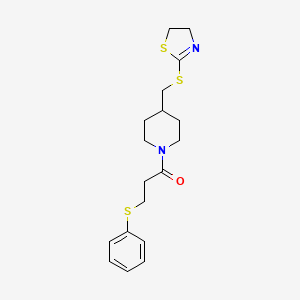
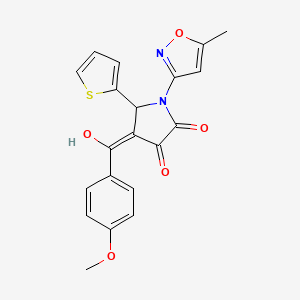
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2656767.png)
